

(Z,Z)-3,13-Octadecadienyl acetate CAS number and molecular weight

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Compound of Interest

Compound Name: (Z,Z)-3,13-Octadecadienyl acetate

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An In-depth Technical Guide to (Z,Z)-3,13-Octadecadienyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Z,Z)-3,13-Octadecadienyl acetate**, a significant semiochemical in the field of chemical ecology. This document details its chemical properties, biological role, mechanisms of action, and the experimental protocols utilized in its study.

Chemical and Physical Properties

(Z,Z)-3,13-Octadecadienyl acetate is a long-chain unsaturated ester that functions as a sex pheromone for numerous species of moths, primarily within the order Lepidoptera.[1]



Property	Value	Reference
CAS Number	53120-27-7	[1][2][3][4][5][6]
Molecular Formula	C20H36O2	[2][3]
Molecular Weight	308.5 g/mol	[1][2][3][5]
IUPAC Name	[(3Z,13Z)-octadeca-3,13-dien- 1-yl] acetate	[3]
Synonyms	Z,Z-Odda, Exitlure	[3]
Appearance	(Not specified in provided results)	
Boiling Point	390.3°C at 760mmHg	[2]
Flash Point	97.6°C	[2]
Density	0.882 g/cm ³	[2]

Biological Significance and Mechanism of Action

(Z,Z)-3,13-Octadecadienyl acetate is a key component of the female sex pheromone blend in many moth species. It is released to attract conspecific males for mating.[1][6] The perception of this pheromone by male moths is a highly sensitive and specific process, crucial for reproductive success.

Olfactory Signaling Pathway

The detection of **(Z,Z)-3,13-Octadecadienyl acetate** initiates a sophisticated signaling cascade within the male moth's antenna. This process involves several key protein families:

- Pheromone-Binding Proteins (PBPs): Located in the sensillum lymph, PBPs are thought to bind to the hydrophobic pheromone molecules and transport them to the olfactory receptors.

 [4]
- Olfactory Receptors (ORs): These receptors are located on the dendritic membrane of olfactory receptor neurons (ORNs). They are responsible for the specific recognition of the pheromone molecule.[2][3] Insect ORs are ligand-gated ion channels, and upon binding to



the pheromone, they undergo a conformational change that leads to the opening of an ion channel.[5]

- Olfactory Receptor Co-receptor (Orco): This is a highly conserved protein that forms a
 heterodimer with the specific OR. The Orco subunit is essential for the proper function and
 localization of the OR to the dendritic membrane and contributes to the ion channel activity.
 [2][3]
- Sensory Neuron Membrane Proteins (SNMPs): These proteins are also implicated in the detection of lipid-derived pheromones, though their exact role is still under investigation.[4]

The binding of **(Z,Z)-3,13-Octadecadienyl acetate** to its specific OR, in complex with Orco, triggers the influx of cations, leading to the depolarization of the ORN. This electrical signal is then transmitted as a series of action potentials along the axon to the antennal lobe of the brain, where the information is processed, ultimately leading to a behavioral response (attraction towards the pheromone source).[4]



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Caption: Olfactory signaling pathway for **(Z,Z)-3,13-Octadecadienyl acetate** detection.

Synthesis and Biosynthesis Chemical Synthesis

Several synthetic routes for **(Z,Z)-3,13-Octadecadienyl acetate** have been developed, often employing stereoselective methods to ensure the correct geometry of the double bonds, which is crucial for its biological activity. A common strategy involves the use of acetylene coupling reactions. For instance, a convergent synthesis can be achieved from 2-



chloromethyltetrahydrofuran, utilizing a sulfone as a key intermediate that is coupled with iodoacetylenic derivatives. Another approach involves the carbocupration of acetylene followed by alkylation. The stereochemical purity of the final product is a critical parameter, with high purity being essential for eliciting the appropriate behavioral response in male moths.[7][8]

Biosynthesis

The biosynthesis of **(Z,Z)-3,13-Octadecadienyl acetate** in female moths is believed to occur in specialized pheromone glands and follows the general pathway for Type I moth pheromones, which are derived from fatty acid metabolism.[9] This process involves a series of enzymatic steps including desaturation, reduction, and acetylation. Key enzymes in this pathway are desaturases, which introduce the double bonds at specific positions in the fatty acid chain, and acetyltransferases, which add the acetate group to the fatty acyl precursor.[9][10]

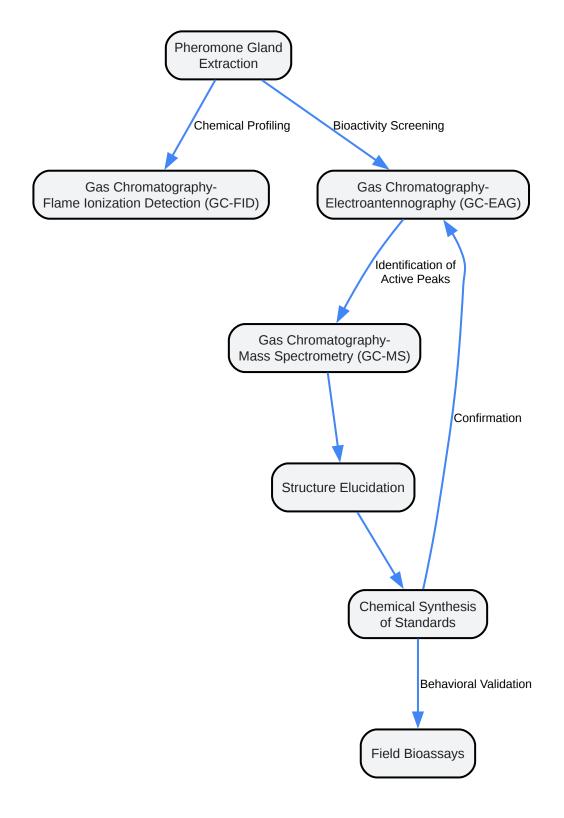
Experimental Protocols

The identification and characterization of **(Z,Z)-3,13-Octadecadienyl acetate** as a sex pheromone involve a combination of analytical and electrophysiological techniques.

Pheromone Extraction and Identification

A standard workflow for the identification of this pheromone is outlined below.





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Caption: Experimental workflow for the identification of (Z,Z)-3,13-Octadecadienyl acetate.

Gas Chromatography-Electroantennography (GC-EAG)



GC-EAG is a powerful technique used to identify biologically active volatile compounds from a complex mixture.[11][12]

Objective: To determine which compounds in a pheromone gland extract elicit an electrical response in the male moth's antenna.

Methodology:

- Sample Preparation: Pheromone glands from calling female moths are excised and extracted with a suitable solvent (e.g., hexane). The extract is then concentrated.
- Gas Chromatography: The extract is injected into a gas chromatograph (GC) equipped with a capillary column. The GC separates the individual components of the extract based on their volatility and interaction with the stationary phase.
- Effluent Splitting: The column effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID), which provides a chromatogram of all separated compounds. The other stream is directed towards the electroantennography setup.
- Antennal Preparation: An antenna is carefully excised from a male moth. The base and tip of the antenna are placed into two electrodes containing a saline solution to ensure electrical contact.
- Electroantennographic Detection: The effluent from the GC is passed over the prepared antenna. When a biologically active compound (a pheromone component) elutes from the GC and contacts the antenna, it triggers a depolarization of the olfactory receptor neurons, resulting in a measurable voltage change. This response is amplified and recorded as an electroantennogram (EAG).
- Data Analysis: The EAG responses are synchronized with the FID chromatogram. Peaks in the FID chromatogram that correspond to a simultaneous EAG response are identified as biologically active compounds.[13][14]

Applications in Research and Pest Management



The understanding of **(Z,Z)-3,13-Octadecadienyl acetate** has significant implications for both basic research and applied pest management.

- Neurobiology and Olfaction Research: This compound serves as a valuable tool for studying the molecular and cellular mechanisms of insect olfaction, including receptor-ligand interactions and signal transduction.
- Pest Management: Synthetic (Z,Z)-3,13-Octadecadienyl acetate is widely used in integrated pest management (IPM) programs for several key applications:
 - Monitoring: Pheromone-baited traps are used to monitor the population dynamics of pest species, allowing for timely and targeted pest control interventions.[15]
 - Mating Disruption: Dispersing a high concentration of the synthetic pheromone in an agricultural field can confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.[15]
 - Mass Trapping: Deploying a large number of pheromone traps can be used to capture a significant portion of the male population, directly reducing the number of mating individuals.

This technical guide provides a foundational understanding of **(Z,Z)-3,13-Octadecadienyl acetate**. Further research into its biosynthesis, the specific olfactory receptors involved in its detection across different species, and the development of more effective and sustainable pest management strategies based on this pheromone are ongoing areas of investigation.

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